2-Chloro-8-cyclopentyl-7-methoxyquinazoline
Overview
Description
2-Chloro-8-cyclopentyl-7-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C14H15ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloro-4-methoxybenzoic acid with cyclopentanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-cyclopentyl-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinones or reduction to yield dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) under inert atmosphere.
Major Products Formed
Substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazolinones.
Reduction: Formation of dihydroquinazolines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-Chloro-8-cyclopentyl-7-methoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methoxyquinazoline: Lacks the cyclopentyl group, which may affect its biological activity.
8-Cyclopentyl-7-methoxyquinazoline: Lacks the chlorine atom, which may influence its reactivity and interactions.
2-Chloro-8-cyclopentylquinazoline: Lacks the methoxy group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
2-Chloro-8-cyclopentyl-7-methoxyquinazoline is unique due to the presence of both the chlorine atom and the cyclopentyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug design and development .
Properties
IUPAC Name |
2-chloro-8-cyclopentyl-7-methoxyquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-11-7-6-10-8-16-14(15)17-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOHFZUUJOLANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC(=NC=C2C=C1)Cl)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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